molecular formula C13H10O3S B1292368 2-(2-Acetoxybenzoyl) thiophene CAS No. 898766-14-8

2-(2-Acetoxybenzoyl) thiophene

Cat. No. B1292368
CAS RN: 898766-14-8
M. Wt: 246.28 g/mol
InChI Key: JMWYQBVAUFUDAZ-UHFFFAOYSA-N
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Description

“2-(2-Acetoxybenzoyl) thiophene” is a synthetic organic compound . It is a member of the thienylcyclopentyl ketone chemical family. The compound has a molecular weight of 246.29 .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula for “2-(2-Acetoxybenzoyl) thiophene” is C13H10O3S . It is characterized by its yellow appearance. The InChI Code for this compound is 1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 .


Chemical Reactions Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives, including “2-(2-Acetoxybenzoyl) thiophene”, are essential heterocyclic compounds and show a variety of properties and applications .


Physical And Chemical Properties Analysis

“2-(2-Acetoxybenzoyl) thiophene” has a molecular weight of 246.29 . It is characterized by its yellow appearance. The compound is soluble in several organic solvents like chloroform, ethanol, and acetone.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “2-(2-Acetoxybenzoyl) thiophene”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Cancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-cancer . This makes “2-(2-Acetoxybenzoyl) thiophene” a potential candidate for cancer treatment research.

Anti-Inflammatory Properties

Thiophene derivatives, including “2-(2-Acetoxybenzoyl) thiophene”, have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This suggests that “2-(2-Acetoxybenzoyl) thiophene” could be used in the development of new antimicrobial agents.

properties

IUPAC Name

[2-(thiophene-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWYQBVAUFUDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642182
Record name 2-(Thiophene-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetoxybenzoyl) thiophene

CAS RN

898766-14-8
Record name 2-(Thiophene-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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